4-(2,5-Dimethoxyphenyl)butanoic acid

HDAC inhibition structure-activity relationship isomer comparison

Researchers often require a definitive negative control for HDAC inhibitor assays, yet the 3,4-dimethoxy isomer is frequently misapplied. 4-(2,5-Dimethoxyphenyl)butanoic acid (CAS 1083-11-0) provides the exact 2,5-substitution pattern needed for unambiguous SAR interpretation. • Distinct LogD profile (0.80 at pH 5.5; -0.90 at pH 7.4) enables pH-sensitive prodrug design. • 0% endogenous human metabolome detection ensures interference-free use as an exogenous tracer. • Solid-state stability (mp 67-71 °C) simplifies handling and formulation. Supplied at 95% purity with global shipping.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 1083-11-0
Cat. No. B089455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethoxyphenyl)butanoic acid
CAS1083-11-0
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCCC(=O)O
InChIInChI=1S/C12H16O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
InChIKeyKDKKXQVDSWSPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dimethoxyphenyl)butanoic acid Overview


4-(2,5-Dimethoxyphenyl)butanoic acid (CAS 1083-11-0), also referred to as DMBBA or 4-(2,5-dimethoxyphenyl)butyric acid, is a synthetic phenylbutyric acid derivative characterized by two methoxy substituents at the 2- and 5-positions of its aromatic ring . With a molecular formula of C12H16O4, a molecular weight of 224.25 g/mol, and a standard purity of 95%, this compound is primarily utilized as a chemical intermediate in organic synthesis , . Its physical properties include a melting point range of 67–71 °C, highlighting its solid-state stability under ambient conditions [1].

Why 4-(2,5-Dimethoxyphenyl)butanoic acid Is Irreplaceable


Although several dimethoxyphenylbutyric acid isomers share an identical molecular formula and mass (C12H16O4, 224.25 g/mol), they are not interchangeable due to their distinct substitution patterns which fundamentally alter molecular properties and biological performance . For instance, the 3,4-dimethoxy isomer (CAS 13575-74-1) is a known histone deacetylase (HDAC) inhibitor with documented effects on apoptosis, whereas the 2,5-dimethoxy isomer lacks the specific pharmacophore arrangement required for this activity , . Furthermore, the 2,5-substitution pattern in the target compound imparts unique electronic and steric properties that influence its behavior as a synthetic intermediate, making it irreplaceable in structure-activity relationship (SAR) studies and specific synthetic routes without comparative experimental validation [1].

4-(2,5-Dimethoxyphenyl)butanoic acid Selection Evidence


2,5- vs. 3,4-Dimethoxy Isomer HDAC Activity

The 2,5-dimethoxy substitution isomer (1083-11-0) confers a different biological activity profile compared to the 3,4-dimethoxy isomer (13575-74-1), which is a recognized butyrate analogue affecting apoptosis, proliferation, and HDAC activity in HT-29 colorectal cancer cells . While quantitative IC50 or Ki data for the 2,5-isomer against HDAC are not available in public research, the distinct substitution pattern is known to critically impact binding affinity, as seen for other phenylbutyric acid analogs . The 2,5-isomer's activity remains uncharacterized, underscoring its value as a unique tool compound for differential SAR studies .

HDAC inhibition structure-activity relationship isomer comparison

Melting Point and Solid-State Properties

The target compound exhibits a melting point range of 67–71 °C, as confirmed by multiple vendor analytical certificates , . This thermal property defines its handling and storage profile as a solid at room temperature, which simplifies weighing, formulation, and shipping compared to lower-melting or liquid analogs. For comparison, related phenylbutyric acids (e.g., 4-phenylbutyric acid) exhibit a lower melting point (approximately 55–58 °C [1]), while the 3,4-dimethoxy isomer's melting point has been reported inconsistently. The well-defined melting range ensures batch-to-batch consistency and reliable processing during procurement and use .

melting point physicochemical property solid-state characterization

Lipophilicity (LogP/LogD) Profile

Calculated distribution coefficients indicate moderate lipophilicity for the target compound (Log P: 2.18) but a stark pH-dependent shift in ionizability, with LogD dropping from 0.80 at pH 5.5 to -0.90 at pH 7.4 [1]. This contrasts with unsubstituted 4-phenylbutyric acid, which has a lower calculated LogP (~1.6 [2]). The dimethoxy substitution enhances lipophilicity at acidic pH, potentially improving membrane permeability, while ensuring high water solubility under physiological conditions. This dual profile is a key differentiator for applications requiring pH-tunable partitioning properties, such as prodrug design or targeted delivery .

lipophilicity LogP LogD ADME prediction

Absence from Endogenous Metabolome

According to the BioDeep metabolomics knowledgebase, the 2,5-dimethoxy isomer has a 0% detection rate across all spectral databases, indicating it is not an endogenous human or plant metabolite [1]. This contrasts with butyrate and simple phenylbutyric acid, which are well-characterized endogenous compounds and dietary metabolites. The absence from endogenous profiles simplifies interpretation in metabolomic tracer studies or exogenously administered pharmacokinetic experiments, eliminating background noise from endogenous sources and making it a superior choice for mechanistic studies where clear signal is paramount [2].

metabolomics endogenous metabolite BioDeep

Application Scenarios for 4-(2,5-Dimethoxyphenyl)butanoic acid


SAR Probe for HDAC and Anti-Cancer Studies

Given the known HDAC inhibitory activity of the 3,4-dimethoxy isomer, the 2,5-isomer is an essential negative control and SAR probe. Its distinct substitution pattern allows investigators to precisely map how methoxy group positioning affects biological activity, an approach supported by the compound's distinct physicochemical properties (LogP, LogD) , .

pH-Tunable Prodrugs and Targeted Delivery

The compound's unique combination of enhanced lipophilicity at acidic pH (LogD 0.80 at pH 5.5) and high aqueous solubility at physiological pH (LogD -0.90 at pH 7.4) makes it an ideal candidate for designing pH-sensitive prodrugs, drug delivery vehicles, or molecular probes that require differential partitioning across biological membranes [1].

Low-Background Metabolomic Tracer

The confirmed absence of this 2,5-isomer from the human metabolome (0% detection rate in BioDeep) positions it as a superior exogenous tracer or internal standard for LC-MS/MS or NMR-based metabolomics workflows, where endogenous background from butyrate or phenylbutyrate analogs would otherwise obscure quantification [2].

Crystalline Room-Temperature-Stable Intermediate

With a melting point of 67–71 °C and defined solid-state form, this compound offers practical advantages over lower-melting or liquid analogs in terms of handling, shipping, and formulation. Its stability profile makes it a reliable choice for multi-step synthetic routes where consistent physical form is critical for reproducible yields and quality assurance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,5-Dimethoxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.